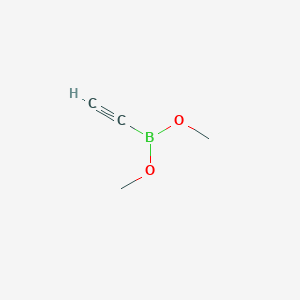

Dimethyl ethynylboronate

Description

Dimethyl ethynylboronate, a boron-containing compound characterized by an ethynyl (C≡C) group attached to a boronate ester moiety, is a specialized organoboron reagent with applications in organic synthesis and materials science. For instance, ethynylboronates like diphenyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)phosphine are synthesized via lithiation of ethynyl precursors followed by boron electrophile quenching . These compounds are pivotal in cross-coupling reactions and cycloadditions due to their reactivity and selectivity .

Properties

Molecular Formula |

C4H7BO2 |

|---|---|

Molecular Weight |

97.91 g/mol |

IUPAC Name |

ethynyl(dimethoxy)borane |

InChI |

InChI=1S/C4H7BO2/c1-4-5(6-2)7-3/h1H,2-3H3 |

InChI Key |

YFPCEHYQOZTBND-UHFFFAOYSA-N |

Canonical SMILES |

B(C#C)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Ethynyl vs. Allyl/Dienyl Groups : Ethynylboronates exhibit triple-bond reactivity (e.g., cycloadditions), whereas allylboronates participate in allylation or conjugate additions .

- Substituent Effects : Methyl groups in this compound may enhance steric stability compared to bulkier substituents (e.g., phenyl or hexyl in compounds 2j and 2k) .

Observations :

Ethynylboronates

Allylboronates

- Stereoselective Allylation : High E/Z ratios (e.g., 22:1 in 2j) ensure precise control over product stereochemistry in allylation reactions .

- Hydrofunctionalization : React with aldehydes or ketones to form γ-borylated products, as demonstrated in the synthesis of tetrahydro-2H-pyran-2-one derivatives .

Stability and Handling

- Ethynylboronates : Phosphine-substituted variants (e.g., compound 2 in ) may exhibit enhanced air sensitivity due to electron-rich boron centers.

- Allylboronates : Stability is influenced by ester groups; methyl esters (hypothetical in this compound) likely offer better shelf life than ethyl or phenyl analogs .

Q & A

Basic: What are the standard protocols for synthesizing dimethyl ethynylboronate, and how are reaction conditions optimized?

This compound is typically synthesized via transition metal-catalyzed reactions. For example, Cp*RuCl(cod) catalyzes cycloaddition between diynes and ethynylboronates at ambient temperatures, yielding bi- or tricyclic arylboronates with 64–93% efficiency . Key parameters include catalyst loading (5–10 mol%), solvent choice (e.g., THF or ethers), and stoichiometric control of reactants. Optimization involves adjusting temperature, ligand design, and reaction time to maximize yield while minimizing side reactions like oligomerization.

Advanced: How can stereochemical outcomes in this compound-mediated cycloadditions be predicted or controlled?

Stereoselectivity in cycloadditions is influenced by steric and electronic factors. For instance, bulky substituents on the diyne or catalyst ligands (e.g., Cp*RuCl) can favor specific transition states, leading to E/Z ratios as high as 18:1 in allylboronate products . Advanced techniques include computational modeling (DFT) to predict transition-state geometries and chiral catalysts to induce enantioselectivity. NMR analysis of intermediates (e.g., dienylboronate complexes) provides insights into regiochemical pathways .

Basic: What characterization techniques are essential for verifying this compound structure and purity?

Standard methods include:

- NMR Spectroscopy : , , and NMR identify functional groups and boron coordination environments. For example, NMR peaks near δ 32 ppm confirm sp-hybridized boron centers .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+Na]+ ions) .

- FTIR : B-O stretching vibrations (~1350 cm) and alkyne C≡C stretches (~2100 cm) confirm functional groups .

Advanced: How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Contradictions in NMR or HRMS data often arise from impurities (e.g., unreacted starting materials) or isomerization. Strategies include:

- 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.

- Chromatographic purification (flash column or HPLC) to isolate isomers .

- Error analysis : Quantify uncertainties in peak integration (±5% for NMR) and cross-validate with independent techniques (e.g., X-ray crystallography) .

Basic: What are the primary applications of this compound in organic synthesis?

It serves as a key building block for:

- Cycloadditions : Ru-catalyzed [2+2+2] reactions to form fused boron-containing aromatics .

- Cross-couplings : Suzuki-Miyaura reactions to install ethynyl groups into complex molecules .

- Functionalization : Synthesis of allylboronates for asymmetric allylation reactions .

Advanced: How can computational methods enhance experimental studies of this compound reactivity?

Molecular dynamics (MD) and density functional theory (DFT) predict reaction pathways and transition states. For example, simulations of radical-polar crossover mechanisms in dienylboronate systems explain regioselectivity trends . Combined with experimental data (e.g., kinetic isotope effects), these models guide catalyst design and solvent selection .

Basic: What precautions are necessary for handling and storing this compound?

- Storage : Under inert atmosphere (Ar/N) at −20°C to prevent hydrolysis.

- Handling : Use anhydrous solvents and gloveboxes to avoid moisture-induced decomposition .

- Safety : Boronates can release toxic gases (e.g., B(OH)) upon degradation; ensure proper ventilation .

Advanced: How can researchers design interdisciplinary studies integrating this compound chemistry?

Example frameworks:

- Materials Science : Incorporate boronates into polymers for stimuli-responsive materials, leveraging their Lewis acidity .

- Medicinal Chemistry : Develop boronate prodrugs, using ethynyl groups for bioorthogonal tagging .

- Catalysis : Study boronates as ligands in asymmetric catalysis, correlating steric parameters with enantiomeric excess .

Basic: How should experimental data for this compound be documented to meet IUPAC standards?

Follow IUPAC guidelines for:

- Data sheets : Include components (CAS numbers), methods (e.g., NMR conditions), and error estimates (±0.1 ppm for chemical shifts) .

- Graphical plots : Provide phase diagrams or kinetic curves where applicable .

- References : Cite primary sources for reproducibility, avoiding non-peer-reviewed platforms .

Advanced: What strategies validate the reproducibility of this compound-based reactions across labs?

- Round-robin testing : Collaborate with independent labs to replicate key reactions (e.g., cycloadditions).

- Open data : Share raw NMR files and chromatograms via repositories (e.g., Zenodo).

- Error tracing : Use control experiments to identify variables (e.g., trace O or HO) causing irreproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.